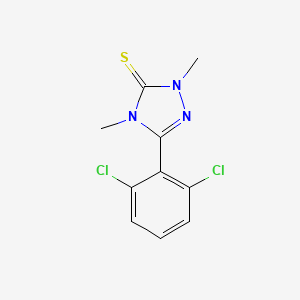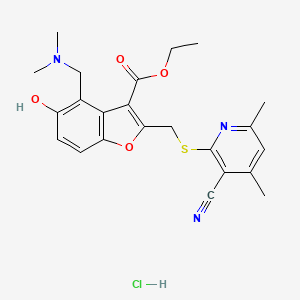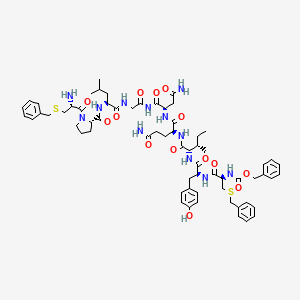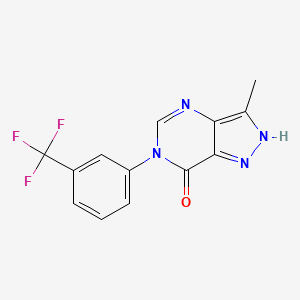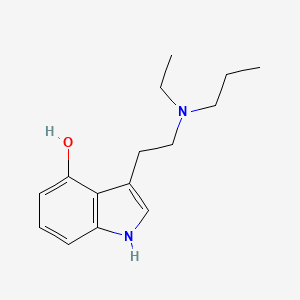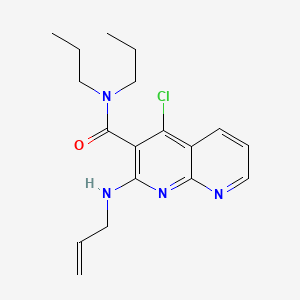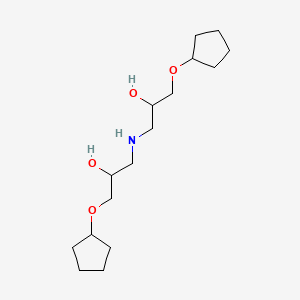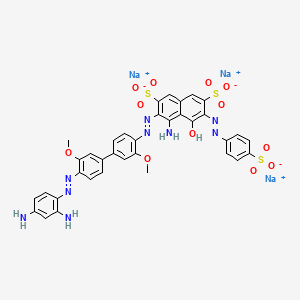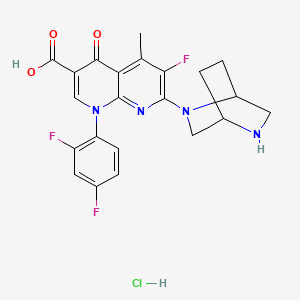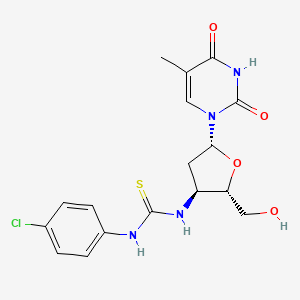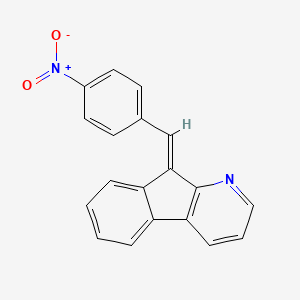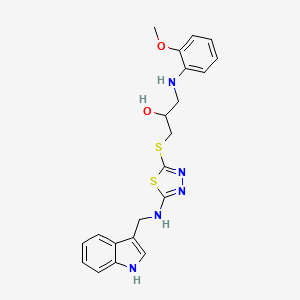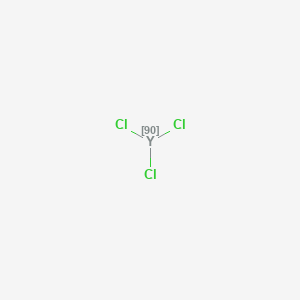
Ytracis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theryttrex is a radiopharmaceutical precursor solution primarily used for the radiolabelling of medicinal products such as monoclonal antibodies, peptides, or other substrates. It contains Yttrium-90, a radioactive isotope of Yttrium, which is utilized in various medical and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theryttrex is synthesized by incorporating Yttrium-90 into a sterile solution. The preparation involves dissolving Yttrium-90 in a suitable solvent under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods: The industrial production of Theryttrex involves the irradiation of Yttrium-89 in a nuclear reactor to produce Yttrium-90. The irradiated material is then processed to extract and purify Yttrium-90, which is subsequently formulated into a sterile solution for use as a radiopharmaceutical precursor .
Analyse Chemischer Reaktionen
Types of Reactions: Theryttrex undergoes various chemical reactions, including:
Oxidation: Yttrium-90 can participate in oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can also occur, changing the oxidation state of Yttrium-90.
Substitution: Yttrium-90 can be substituted into different molecular structures during radiolabelling processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic and inorganic ligands used in radiolabelling.
Major Products Formed: The major products formed from these reactions are radiolabelled compounds, which are used in medical diagnostics and treatment. These include radiolabelled monoclonal antibodies, peptides, and other therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Theryttrex has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of radiolabelled compounds for various chemical studies.
Biology: Employed in biological research to track and study biological processes using radiolabelled molecules.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Wirkmechanismus
Theryttrex exerts its effects through the emission of beta particles from Yttrium-90. These beta particles can penetrate tissues and cause cellular damage, making Theryttrex effective in targeted radiotherapy. The molecular targets include cancer cells, which are selectively destroyed by the emitted radiation. The pathways involved include the induction of DNA damage and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Iodine-131: Another radiopharmaceutical used for radiolabelling and treatment of thyroid conditions.
Technetium-99m: Widely used in diagnostic imaging due to its favorable properties.
Lutetium-177: Used in targeted radiotherapy similar to Yttrium-90.
Uniqueness of Theryttrex: Theryttrex is unique due to its high specific activity and the ability to deliver a high radiation dose to targeted cells while minimizing damage to surrounding healthy tissues. This makes it particularly effective in the treatment of certain cancers and other medical conditions .
Eigenschaften
CAS-Nummer |
39271-65-3 |
|---|---|
Molekularformel |
Cl3Y |
Molekulargewicht |
196.26 g/mol |
IUPAC-Name |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
InChI-Schlüssel |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
Isomerische SMILES |
Cl[90Y](Cl)Cl |
Kanonische SMILES |
Cl[Y](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


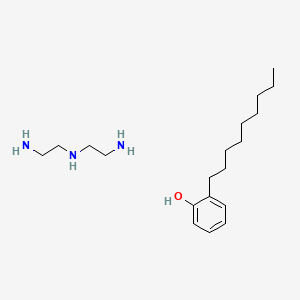
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
